REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:10][CH2:9]1.O.[NH2:29]N.C(O)C>C(OCC)(=O)C.C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][CH2:16][NH2:29])[CH2:12][CH2:13]1 |f:1.2|
|
Name
|
3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1CCN(CC1)CCCC1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
10L
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N1CCN(CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.42 mmol | |
AMOUNT: MASS | 574 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |